molecular formula C10H8CuF6O4 B1440680 Bis(trifluoro-2,4-pentanedionato)copper(II) CAS No. 23677-93-2

Bis(trifluoro-2,4-pentanedionato)copper(II)

Cat. No.: B1440680
CAS No.: 23677-93-2
M. Wt: 369.70 g/mol
InChI Key: GZVJAFMHAGQIEB-BGHCZBHZSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Reaction: This method involves reacting copper(II) salts such as copper(II) chloride or copper(II) acetate with 1,1,1-trifluoro-2,4-pentanedione (Hhfac) in a suitable solvent like ethanol or methanol.

    Ligand Exchange: Another method involves reacting other copper(II) complexes, such as copper(II) nitrate, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base like sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.

    Conditions: Heating, UV irradiation.

Major Products

    Copper Atoms and Dimers: Formed during photofragmentation.

    Copper Fluoride (CuF): Another product of photofragmentation.

Scientific Research Applications

Properties

CAS No.

23677-93-2

Molecular Formula

C10H8CuF6O4

Molecular Weight

369.70 g/mol

IUPAC Name

copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-;

InChI Key

GZVJAFMHAGQIEB-BGHCZBHZSA-L

SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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